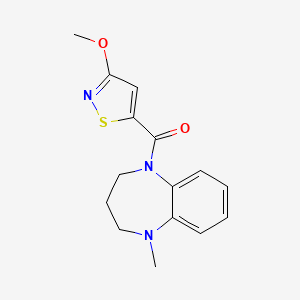![molecular formula C20H22N4O B7436455 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7436455.png)
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research.
作用機序
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide acts as a competitive antagonist at the NMDA receptor, meaning that it binds to the receptor and blocks the activity of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and other physiological processes. By blocking the activity of glutamate, 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide can modulate the activity of the NMDA receptor, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including changes in synaptic plasticity, learning and memory, and pain perception. In animal studies, 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to enhance synaptic plasticity and improve learning and memory in a variety of tasks, including spatial memory and fear conditioning. 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has also been shown to modulate pain perception in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of chronic pain.
実験室実験の利点と制限
One of the main advantages of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide for lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and investigate its role in various physiological and pathological processes. However, one limitation of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide, particularly in the treatment of chronic pain and neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide on synaptic plasticity and learning and memory.
合成法
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide can be synthesized through a multistep process starting with commercially available starting materials. The first step involves the synthesis of 4-(methylamino)phenylacetonitrile, which is then reacted with benzyl cyanide to yield the intermediate 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]acetamide. This intermediate is then converted to 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide through a cyclization reaction using an appropriate acid catalyst.
科学的研究の応用
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been studied for its potential use in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. 2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide has been shown to interact with a specific type of receptor in the brain called the N-methyl-D-aspartate (NMDA) receptor. This interaction has been linked to a variety of physiological and biochemical effects, including changes in synaptic plasticity, learning and memory, and pain perception.
特性
IUPAC Name |
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-16-9-11-17(12-10-16)23-20(25)24-13-5-8-19(24)18(14-21)15-6-3-2-4-7-15/h2-4,6-7,9-12,18-19,22H,5,8,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHFFDIOPFFQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC(=O)N2CCCC2C(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyano(phenyl)methyl]-N-[4-(methylamino)phenyl]pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-ethyl-5-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-oxazole-4-carboxylate](/img/structure/B7436391.png)
![Tert-butyl 2-cyclopentyl-3-oxo-3-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]propanoate](/img/structure/B7436396.png)
![2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436401.png)

![2-N-[(2,4-difluorophenyl)methyl]-2-N-(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436406.png)
![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7436407.png)
![2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide](/img/structure/B7436412.png)
![3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7436415.png)
![1-[(3-Methylpyridin-4-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7436423.png)
![Methyl 3-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylsulfanyl]propanoate](/img/structure/B7436429.png)
![1-[3-(4-Chlorophenyl)cyclobutyl]-3-[4-(methylamino)phenyl]urea](/img/structure/B7436433.png)
![2-chloro-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylpropanamide](/img/structure/B7436441.png)
![1-(3-amino-2-hydroxypropyl)-1-methyl-3-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]urea](/img/structure/B7436479.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)